molecular formula C24H29N5O2 B2525089 4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105239-84-6

4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2525089
M. Wt: 419.529
InChI Key: XGLHISCKNCRLSO-UHFFFAOYSA-N
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Description

This typically involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be determined using spectroscopic methods.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also involve optimization of the synthesis process.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including molecules with structural similarities to the compound . These compounds have shown antimicrobial and antioxidant activity, indicating their potential for development into therapeutic agents (Flefel et al., 2018).

Anticancer and Antimicrobial Properties

Studies have synthesized and evaluated novel heterocyclic compounds containing various moieties for their antibacterial activity. These efforts aim to discover new antibacterial agents, with some compounds exhibiting high activities, suggesting the potential utility of these heterocycles in developing new antibiotics (Azab et al., 2013).

Chemical Behavior and Synthesis Techniques

The chemical behavior of specific pyrazolopyridine derivatives towards active methylene reagents has been reported, leading to the synthesis of various pyrazolopyridine derivatives. These studies highlight the versatility of these compounds in chemical synthesis and their potential applications in creating novel molecules with desired biological activities (El‐Borai et al., 2013).

Novel Synthetic Pathways and Molecular Docking

Research on novel synthetic pathways for creating pyridazino and pyrazolopyridazine derivatives has been conducted, demonstrating the potential for these compounds in drug discovery and development. Molecular docking studies of these compounds have shown promising results in targeting specific proteins, suggesting their potential applications in medicinal chemistry (Katariya et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

4-cyclopropyl-1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-15-8-10-27(11-9-15)21(30)14-28-24(31)23-20(22(26-28)18-5-6-18)13-25-29(23)19-7-4-16(2)17(3)12-19/h4,7,12-13,15,18H,5-6,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHISCKNCRLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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